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Compound of Interest

Compound Name: Finafloxacin

Cat. No.: B1662518

Introduction

Finafloxacin is a fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by
its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1] This unique property
makes it a valuable agent against infections in acidified tissues. Its mechanism of action
involves the dual inhibition of two essential bacterial type Il topoisomerase enzymes: DNA
gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication,
transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, finafloxacin
blocks DNA strand passage and induces double-strand breaks, ultimately leading to bacterial
cell death.[2][3] While approved for topical otic use in treating acute otitis externa caused by
Pseudomonas aeruginosa and Staphylococcus aureus, its preclinical toxicological profile for
systemic exposure reveals important considerations for its broader development.[2][4] This
guide provides an in-depth summary of the preclinical safety and toxicology data for
finafloxacin.

Mechanism of Action

Finafloxacin exerts its antibacterial effect by targeting both DNA gyrase and topoisomerase IV.
In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative
supercoils into DNA and is essential for relieving torsional stress during replication. In Gram-
positive bacteria, topoisomerase |V is the main target, responsible for decatenating replicated
daughter chromosomes.[1][5] Finafloxacin's ability to inhibit both enzymes contributes to its
broad-spectrum activity and a low propensity for the development of resistance.[5]
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Finafloxacin's dual inhibition of bacterial topoisomerases.

Genotoxicity and Mutagenicity

Finafloxacin has demonstrated genotoxic and clastogenic properties in a range of in vitro and
in vivo assays.[2] These findings are a significant aspect of its toxicological profile.

Data Summary

The table below summarizes the key findings from the genotoxicity and mutagenicity studies
conducted on finafloxacin.
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Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) This assay was conducted to evaluate the
potential of finafloxacin to induce gene mutations. Histidine-dependent auxotrophic strains of
Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent
strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][9] The test was performed using the
plate incorporation method, both with and without a mammalian metabolic activation system
(rat liver S9 fraction).[8] Bacteria, the test article at various concentrations, and either S9 mix or
a buffer were combined in molten top agar and poured onto minimal glucose agar plates.[9][10]
After incubation at 37°C for 48-72 hours, the number of revertant colonies (colonies that
regained the ability to synthesize the required amino acid) was counted. A significant, dose-
dependent increase in revertant colonies compared to the solvent control indicated a positive
result.[10][11]
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In Vitro Mammalian Cell Micronucleus Test This test assesses the clastogenic (chromosome-
breaking) and aneugenic (whole chromosome loss/gain) potential of a substance.[12][13]
Chinese Hamster Lung (V79) cells were cultured and exposed to various concentrations of
finafloxacin for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic
activation, and for a longer duration (e.g., 24 hours) without S9.[14][15] To ensure that only
cells that have undergone mitosis are scored, the cytokinesis inhibitor cytochalasin B was
added to the culture medium, resulting in binucleated cells.[13][14] Following the exposure and
a recovery period, cells were harvested, fixed, and stained. A minimum of 2000 binucleated
cells per concentration were scored for the presence of micronuclei—small, extranuclear
bodies containing chromosome fragments or whole chromosomes.[14] A significant, dose-
related increase in the frequency of micronucleated cells indicated a positive clastogenic or
aneugenic effect.[6][7]

In Vitro Screening
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Workflow for assessing the genotoxic potential of Finafloxacin.

Carcinogenicity

Long-term animal carcinogenicity studies have not been conducted for finafloxacin.[7] This is
considered acceptable for its approved indication as a topical otic suspension for short-term
use (7 days), where systemic exposure is minimal.[16]
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Reproductive and Developmental Toxicology

Preclinical studies revealed significant effects of finafloxacin on fertility and embryofetal

development following systemic administration.

Data Summary
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Experimental Protocols

Rat Fertility and Early Embryonic Development Study This study was designed to evaluate the
effects of finafloxacin on male and female reproductive performance and early embryonic
development.[17] Adult male and female Sprague-Dawley rats were administered finafloxacin
via oral gavage for a pre-mating period (e.g., males for 4 weeks, females for 2 weeks) and
continuing through mating.[18][19] Females continued to be dosed through gestation day 7.
Endpoints evaluated included mating performance, fertility indices, number of corpora lutea,
implantation sites, and embryo viability.[17] At termination, males were evaluated for
reproductive organ weights and sperm parameters (motility, concentration, morphology).[19]
The No-Observed-Adverse-Effect Level (NOAEL) for fertility was determined to be 100
mg/kg/day.[4]

Rabbit Embryofetal Development Study This teratogenicity study was conducted to assess the
potential of finafloxacin to induce developmental toxicity during organogenesis.[20] Groups of
timed-pregnant New Zealand White rabbits were administered finafloxacin daily via oral
gavage during the period of major organogenesis (e.g., Gestation Day 7 through 19).[21][22]
Does were monitored for clinical signs of toxicity, body weight changes, and food consumption.
On approximately Gestation Day 29, does were euthanized, and a Caesarean section was
performed.[23] Uterine contents were examined for the number of implantations, resorptions,
and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal
malformations and variations. Finafloxacin was found to be teratogenic, with fetal toxicity
observed at the lowest dose tested (1 mg/kg/day).[7]

General and In Vitro Toxicology
Local Tolerance and Systemic Toxicity

The safety of finafloxacin for its approved topical otic indication was supported by local
tolerance studies in rabbits.[16] Systemic toxicity was evaluated in both rodents and non-
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Experimental Protocol: 14-Day Repeated Dose Dermal (Otic) Toxicity Study In compliance with

Good Laboratory Practices (GLP), two 14-day studies were conducted in New Zealand White

rabbits to assess the local and systemic toxicity of finafloxacin otic suspension.[16] The test

article was instilled twice daily into the external auditory canal of the rabbits.[16] Animals were

observed daily for clinical signs of toxicity and local irritation at the application site. Body

weights were recorded periodically. At the end of the 14-day treatment period, animals were

euthanized, and blood samples were collected for hematology and clinical chemistry analysis.

[16] A full necropsy was performed, with comprehensive histopathological examination of the

ear structures (external, middle, and inner) and major organs.[16] The studies established a

NOAEL for systemic toxicity at the highest doses tested, with only minimal local irritation

observed.[16]
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In Vitro Toxicology Profile

An in vitro screening panel was used to assess finafloxacin's potential for common class-
related toxicities alongside comparator fluoroquinolones.

Assay Type Test System Endpoint Result
o J774.A1 Mouse Cell Viability (Neutral Low potential (EC50 =
Cytotoxicity
Macrophages Red Uptake) 100 pg/mL)
o Balb/c 3T3 Mouse Photo-Irritation-Factor ~ Non-phototoxic (EC50
Phototoxicity ]
Fibroblasts (PIF) >100 pg/mL)
Alanine
Hepatotoxicity Rat Hepatocytes Aminotransferase Low potential

(ALT) Leakage

o Dog and Human o
Chondrotoxicity Cell Viability No effect observed
Chondrocytes

NOEC = 10 pg/mL
. hERG-transfected
hERG Inhibition I lon Channel Current (dog), 30 pg/mL
cells
(human)

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test This assay is designed to predict
the photoirritation potential of a substance.[24][25] Balb/c 3T3 mouse fibroblasts were seeded
in two 96-well plates and cultured for 24 hours to form a monolayer.[26] The cells in both plates
were then treated with eight different concentrations of finafloxacin for one hour.
Subsequently, one plate was exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm?), while
the duplicate plate was kept in the dark.[26][27] After exposure, the treatment medium was
replaced with culture medium, and the cells were incubated for another 24 hours. Cell viability
was then determined by measuring the uptake of the vital dye Neutral Red.[25] The phototoxic
potential was evaluated by comparing the cytotoxicity (IC50 values) in the presence versus the
absence of UVA light. Finafloxacin was classified as non-phototoxic.
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In vitro screening panel for Finafloxacin safety assessment.

Conclusion

The preclinical toxicological profile of finafloxacin is well-characterized. For its approved
topical otic indication, finafloxacin demonstrates a high margin of safety, with minimal local
irritation and negligible systemic exposure.[16] However, preclinical studies involving systemic
administration reveal significant findings, including positive genotoxicity and clastogenicity, and
adverse effects on male fertility and embryofetal development in animal models.[2][7] The in
vitro safety panel did not indicate a high potential for cytotoxicity, phototoxicity, or cardiotoxicity,
suggesting a favorable profile concerning some common fluoroquinolone-associated adverse
effects. These data are critical for drug development professionals in assessing the risk-benefit
profile for potential future systemic indications of finafloxacin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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